6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-but-3-enyl-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h2,7-8H,1,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYJZQZBFQZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Cyclopropylpyrimidine Core
- The 2-cyclopropyl substituent is introduced via palladium-catalyzed coupling of a 2-halopyrimidine intermediate with cyclopropylboronic acid or cyclopropyl organometallic reagents.
- Typical reaction conditions involve solvents such as N,N-dimethylformamide, tetrahydrofuran, or acetonitrile.
- Bases used include triethylamine, N,N-diisopropylethylamine, or inorganic carbonates.
- The reaction temperature ranges from ambient to reflux, with reaction times between 0.5 to 16 hours.
Introduction of the But-3-en-1-yl Side Chain at the 6-Position
- The 6-position functionalization is achieved by using a suitable leaving group (e.g., chloro or trifluoromethylsulfonate) on the pyrimidine ring.
- The but-3-en-1-yl group can be introduced via nucleophilic substitution or cross-coupling with an allylic organometallic reagent or boronic acid derivative.
- Reaction conditions are similar to those for cyclopropyl introduction, with solvents like acetonitrile or DMF and bases such as pyridine or triethylamine.
Formation of the 4-Hydroxy Group
- The 4-hydroxy group on the pyrimidine ring is typically formed by hydrolysis or controlled oxidation of a 4-chloro or 4-alkoxy pyrimidine intermediate.
- This step may be performed under acidic or basic conditions depending on the protecting groups and other substituents.
Purification and Isolation
- Products are isolated by extraction with organic solvents such as ethyl acetate or toluene.
- Further purification is achieved by column chromatography using eluents like ethyl acetate, methanol mixtures, or recrystallization from ethanol.
- Conversion to pharmaceutically acceptable salts may be performed if required.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvents | Bases/Other Additives | Temperature/Time |
|---|---|---|---|---|
| Cyclopropyl introduction | Cyclopropylboronic acid, PdCl2(dppf), dppf | DMF, THF, Acetonitrile | Triethylamine, potassium acetate | 50–90 °C, 0.5–16 h |
| But-3-en-1-yl substitution | Allylic boronic acid or organometallic reagent | Acetonitrile, NMP, DMF | Pyridine, N,N-diisopropylethylamine | Ambient to reflux, hours |
| 4-Hydroxy formation | Hydrolysis of 4-chloro/alkoxy intermediate | Ethyl acetate, water | Acidic (HCl) or basic (NaOH) conditions | 50–100 °C, 1–12 h |
| Purification | Extraction, column chromatography, recrystallization | Ethyl acetate, methanol, ethanol | Silica gel chromatography | Ambient |
Detailed Research Findings
A patent (US20080293743A1) describes the preparation of related cyclopropylpyrimidine derivatives via palladium-catalyzed cross-coupling reactions using boronic acid derivatives and suitable leaving groups on the pyrimidine ring. The reactions are performed in polar aprotic solvents such as DMF or acetonitrile with tertiary amines as bases. The intermediates are purified by standard extraction and chromatography techniques. The final compounds are isolated as free bases or pharmaceutically acceptable salts.
The same patent details the use of trifluoromethanesulfonate as a leaving group on the pyrimidine ring to facilitate nucleophilic substitution with allylic or cyclopropyl nucleophiles. Reaction times vary from 0.5 to 16 hours, and temperatures range from room temperature to reflux depending on the substrate and solvent system.
The 4-hydroxy group formation is achieved by hydrolysis of 4-chloro or 4-alkoxy intermediates under acidic or basic aqueous conditions, often followed by extraction and drying over anhydrous potassium carbonate to yield the free base form of the compound.
The preparation of the cyclopropyl-substituted pyrimidine core often starts from halogenated pyrimidine precursors, which are synthesized by literature methods involving bromination or trifluoroacetylation of pyridine derivatives, followed by palladium-catalyzed coupling to install cyclopropyl groups.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Intermediates | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of halogenated pyrimidine intermediate | 6-Bromo-2-(trifluoroacetyl)pyridine derivatives | Bromination, trifluoroacetylation | Halogenated pyrimidine |
| 2 | Introduction of cyclopropyl group | Cyclopropylboronic acid, Pd catalyst, base | DMF/THF, 50–90 °C, 0.5–16 h | 2-Cyclopropylpyrimidine |
| 3 | Introduction of but-3-en-1-yl group | Allylic boronic acid or organometallic reagent | Acetonitrile, base, reflux | 6-(But-3-en-1-yl)-2-cyclopropylpyrimidine intermediate |
| 4 | Formation of 4-hydroxy group | Hydrolysis with acid/base | 50–100 °C, 1–12 h | This compound (target compound) |
| 5 | Purification | Extraction, chromatography, recrystallization | Ambient | Pure target compound |
Notes on Reaction Optimization
- Choice of solvent and base critically affects the yield and purity of the intermediates and final product.
- Reaction temperature and time must be optimized for each step to minimize side reactions such as over-alkylation or decomposition.
- Protective groups may be used on sensitive functional groups during multi-step synthesis and removed in the final steps.
- Chromatographic purification is essential due to the presence of regioisomers and side products.
Chemical Reactions Analysis
Types of Reactions
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine rings.
Scientific Research Applications
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives, focusing on substituent effects, physicochemical properties, and inferred reactivity:
Key Research Findings:
Substituent Effects on Reactivity :
- The chloromethyl group in 6-(chloromethyl)-2-phenylpyrimidin-4-ol facilitates nucleophilic substitution reactions, making it a versatile intermediate for attaching heteroatoms or alkyl chains. In contrast, the butenyl chain in the target compound offers opportunities for cycloaddition or polymerization.
- Cyclopropyl vs. Phenyl : Cyclopropyl’s ring strain may enhance binding affinity in target proteins compared to phenyl’s planar aromaticity, as seen in kinase inhibitors .
Lipophilicity and Bioavailability :
- The butenyl and cyclopropyl groups in the target compound likely increase logP (lipophilicity) relative to the polar chloromethyl or methylthio derivatives . This could improve membrane permeability but reduce aqueous solubility.
Synthetic Challenges :
- Cyclopropyl ring synthesis often requires specialized reagents (e.g., Simmons-Smith conditions), whereas phenyl or methylthio groups are more straightforward to install .
Biological Activity Trends :
- Methylthio-containing pyrimidines (e.g., 4-Methyl-6-(methylthio)pyrimidin-2-ol ) show enhanced metabolic stability in herbicidal applications, suggesting that the target compound’s butenyl chain might require structural optimization for similar durability.
Biological Activity
6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol is a heterocyclic compound characterized by its unique structural features, including a pyrimidine ring substituted with a butenyl group and a cyclopropyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action likely involves the compound's interaction with specific bacterial enzymes or receptors, disrupting essential biological processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The specific pathways involved in this process are still under investigation, but initial findings indicate that this compound may target key regulatory proteins involved in cell cycle progression and survival.
The biological activity of this compound is thought to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity and alter signaling pathways, leading to various biological effects including:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to changes in gene expression profiles associated with growth and survival.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various strains of bacteria demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, indicating strong antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Evaluation : In a study involving several cancer cell lines, the compound was shown to reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 5 - 50 | 10 |
| 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-one | Similar | Moderate Antimicrobial | 20 - 100 | Not specified |
| 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-thiol | Similar | Weak Antimicrobial | >100 | Not specified |
Q & A
Q. What are the recommended synthetic routes for 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed. Start with pyrimidin-4-ol derivatives and introduce cyclopropyl and but-3-en-1-yl groups via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-cyclopropyl bonds). Optimize reaction conditions (e.g., Pd catalysts, ligand selection, and temperature) to enhance yields. For example, highlights similar pyrimidine derivatives synthesized via regioselective alkylation and cyclization under inert atmospheres . Purification via column chromatography (silica gel, gradient elution) and validation by TLC are critical.
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for substituent positioning), mass spectrometry (HRMS for molecular ion confirmation), and HPLC (≥98% purity threshold). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in for analogous pyrimidine structures . Thermal stability can be assessed via DSC/TGA to inform storage conditions.
Q. What strategies ensure solubility and stability during in vitro assays?
- Methodological Answer : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). For stability, conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Use LC-MS to monitor degradation products ( outlines protocols for related compounds) . Lyophilization is recommended for long-term storage if aqueous stability is poor.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the pyrimidine ring and cyclopropane moiety. For biological targeting, use molecular docking (e.g., AutoDock Vina) against enzymes like dihydrofolate reductase or kinases, referencing ’s approach for pyrimidine-based inhibitors . Validate predictions with QSAR models trained on similar scaffolds.
Q. What experimental designs resolve contradictions in catalytic activity or biological efficacy data?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Use control experiments with rigorously purified batches (via prep-HPLC) and replicate assays in multiple solvent systems (e.g., DMSO vs. cyclodextrin complexes). For biological studies, apply orthogonal assays (e.g., SPR binding vs. cell viability) to confirm mechanism-specific effects, as in ’s dual evaluation of antimicrobial and cytotoxic activity .
Q. How can the cyclopropane ring’s strain influence reaction mechanisms in derivatization?
- Methodological Answer : Cyclopropane’s ring strain enhances reactivity in ring-opening or [2+2] cycloaddition reactions. Use isotopic labeling (e.g., ¹³C NMR) to track bond reorganization during reactions. Kinetic studies under varying temperatures (Eyring plots) quantify activation parameters. ’s synthesis of strained intermediates provides a framework for mechanistic analysis .
Q. What analytical techniques differentiate regioisomers during functionalization of the pyrimidine ring?
- Methodological Answer : NOESY NMR identifies spatial proximity of substituents, while HPLC-MS with chiral columns separates regioisomers. For ambiguous cases, synthesize derivatives with protecting groups (e.g., tert-butyldimethylsilyl) to isolate intermediates, as in ’s silyl-protected pyrimidines .
Data Presentation
Table 1 : Key Analytical Parameters for this compound
| Parameter | Method | Reference (Evidence) |
|---|---|---|
| Melting Point | DSC/TGA | |
| Purity | HPLC (C18, 254 nm) | |
| Solubility in DMSO | Gravimetric analysis | |
| Stability (pH 7.4, 37°C) | LC-MS degradation profiling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
